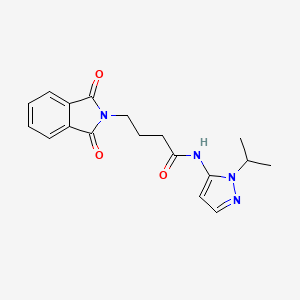

![molecular formula C24H19F2N7O2 B2830120 N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1170926-06-3](/img/structure/B2830120.png)

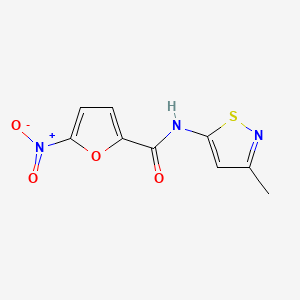

N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidine and its derivatives have been of interest due to their diverse biological potential . They are considered bioisosteres with purines and many of these derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[3,4-d]pyrimidines, closely related to the queried compound, has been extensively explored due to their significant biological activities. For instance, Mohammed et al. (2015) demonstrated an iodine-catalyzed oxidative synthesis method for creating quinazolin-4(3H)-ones and pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This approach is crucial for developing key intermediates in pharmaceutical compounds, such as sildenafil, showcasing the compound's relevance in synthesizing medically significant molecules (Mohammed, Vishwakarma, & Bharate, 2015).

Antimicrobial and Anticancer Activity

Several studies have highlighted the antimicrobial and anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidin-4-one family. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with observed cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016).

Additionally, Hafez, El-Gazzar, and Al-Hussain (2016) reported on novel pyrazole derivatives with observed higher anticancer activity than the reference drug doxorubicin against certain cancer cell lines, further emphasizing the therapeutic potential of derivatives of the compound (Hafez, El-Gazzar, & Al-Hussain, 2016).

Potential as Enzyme Inhibitors

Compounds with the pyrazolo[3,4-d]pyrimidin-4-one structure have also been explored for their role as enzyme inhibitors. La Motta et al. (2009) synthesized derivatives exhibiting significant inhibitory activity against adenosine deaminase (ADA), an enzyme involved in purine metabolism. These findings suggest the compound's utility in designing novel ADA inhibitors for therapeutic applications, especially for conditions where modulation of adenosine levels is beneficial (La Motta, Sartini, Mugnaini, Salerno, Simorini, Taliani, Marini, Da Settimo, Lavecchia, Novellino, Antonioli, Fornai, Blandizzi, & del Tacca, 2009).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidine derivatives involves inhibiting protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .

properties

IUPAC Name |

N-[2-[1-(2,3-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N7O2/c1-12-5-4-6-19(14(12)3)32-21-16(11-27-32)23(35)30-24(29-21)33-20(9-13(2)31-33)28-22(34)15-7-8-17(25)18(26)10-15/h4-11H,1-3H3,(H,28,34)(H,29,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCOFTNELVTPGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=C(C=C5)F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide](/img/structure/B2830039.png)

![(5Z)-3-(2,3-dimethylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2830043.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2830045.png)

![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2830047.png)

![N-cyclohexyl-2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2830052.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2830057.png)

![N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B2830058.png)

![3-Benzoyl-1-[(4-chlorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2830060.png)